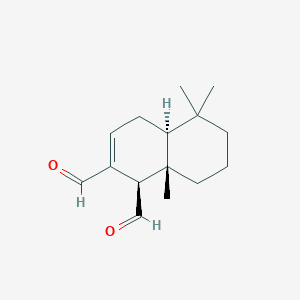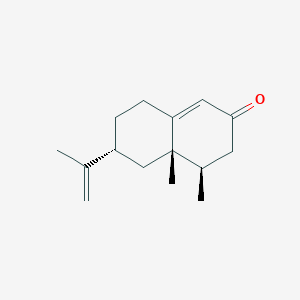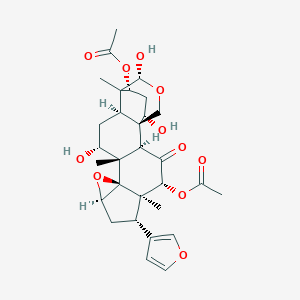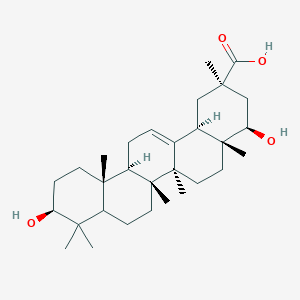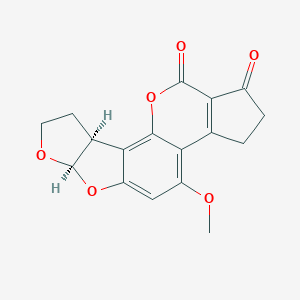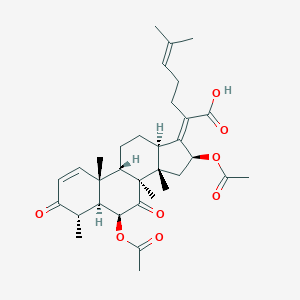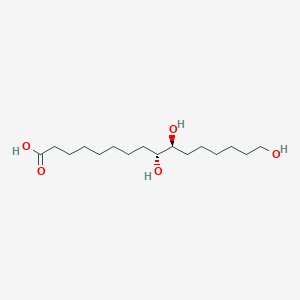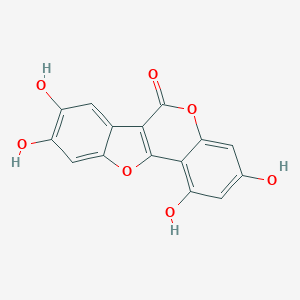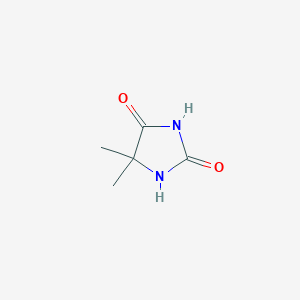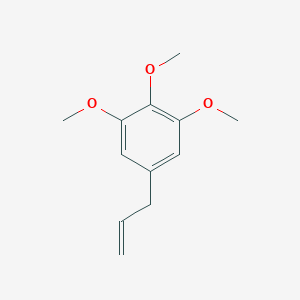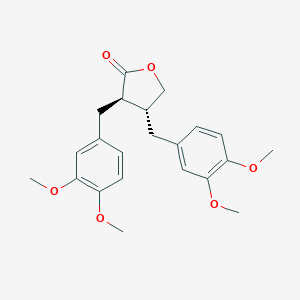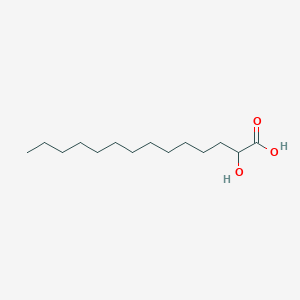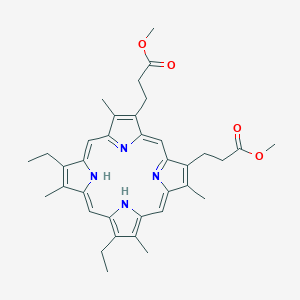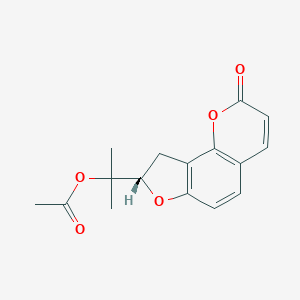
コロンビアネチン酢酸エステル
概要
説明
Columbianetin acetate is a chemical compound derived from the plant Angelica pubescens. It is known for its various biological activities and has been widely studied for its potential therapeutic applications. The compound is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol .
科学的研究の応用
化学: 他の生物活性化合物の合成のための前駆体として使用されます。
生物学: 抗炎症作用と抗酸化作用について研究されています。
医学: 関節リウマチや膵臓癌などの病気を治療する可能性のある治療効果について調査されています.
産業: ハーブ薬やサプリメントの配合に使用されています。
作用機序
コロンビアネチンアセテートは、様々な分子標的と経路を通じてその効果を発揮します。この化合物は、減数分裂核分裂1(MND1)の発現をダウンレギュレートすることにより、膵臓癌細胞の発生と発達を阻害することが示されています。 この化合物は、細胞の増殖、移動、およびサイクルの発達に関与するE2F1などの転写因子と相互作用します .
類似化合物:
コロンビアネチン: コロンビアネチンアセテートの母体化合物。
ウンベリフェロン: 類似の生物活性を持つ別のクマリン誘導体。
スコポレチン: 抗炎症作用と抗酸化作用を持つクマリン化合物。
独自性: コロンビアネチンアセテートは、その特異的なアセチル化によってユニークです。これは、母体化合物であるコロンビアネチンと比較して、その生物学的利用能と生物活性を高めます。 MND1などの特定の分子標的を阻害する能力も、他の類似化合物とは異なります .
生化学分析
Biochemical Properties
Columbianetin acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, columbianetin acetate interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Cellular Effects
Columbianetin acetate exerts various effects on different types of cells and cellular processes. In pancreatic cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . Columbianetin acetate also influences cell signaling pathways, such as the NF-κB and MAPK pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of columbianetin acetate involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Columbianetin acetate binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as NF-κB and E2F1, leading to changes in gene expression that promote anti-inflammatory and anti-cancer effects . These molecular interactions are crucial for the therapeutic potential of columbianetin acetate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of columbianetin acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that columbianetin acetate is rapidly distributed and eliminated from plasma in animal models . The compound is metabolized into columbianetin, which retains biological activity . Long-term studies have shown that columbianetin acetate maintains its anti-inflammatory and anti-cancer effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of columbianetin acetate vary with different dosages in animal models. At lower doses, columbianetin acetate exhibits anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.
Metabolic Pathways
Columbianetin acetate is involved in various metabolic pathways, including its conversion to columbianetin in vivo . This metabolic transformation is facilitated by enzymes such as esterases, which hydrolyze the acetate group . The metabolite columbianetin retains biological activity and contributes to the overall therapeutic effects of columbianetin acetate . Additionally, columbianetin acetate influences metabolic flux and metabolite levels, further enhancing its therapeutic potential .
Transport and Distribution
The transport and distribution of columbianetin acetate within cells and tissues involve interactions with specific transporters and binding proteins. Columbianetin acetate is rapidly absorbed and distributed in animal models, with a high affinity for tissues such as the liver and kidneys . The compound is primarily excreted in the feces, with a smaller proportion eliminated through urine . These distribution patterns are essential for understanding the pharmacokinetics and bioavailability of columbianetin acetate.
Subcellular Localization
Columbianetin acetate exhibits specific subcellular localization, which influences its activity and function. The compound is known to accumulate in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct columbianetin acetate to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of columbianetin acetate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
合成経路と反応条件: コロンビアネチンアセテートは、コロンビアネチンのアセチル化によって合成できます。このプロセスには、ピリジンなどの触媒の存在下で、コロンビアネチンと無水酢酸を反応させることが含まれます。 この反応は通常、室温で行われ、コロンビアネチンアセテートが主な生成物として得られます .
工業生産方法: 工業的な設定では、コロンビアネチンアセテートは Angelica pubescens の根から抽出できます。根は風乾し、細かく切り、75% エタノールに浸します。 次に、抽出物をクロマトグラフィーなどの様々な精製プロセスにかけ、コロンビアネチンアセテートを単離します .
反応の種類:
酸化: コロンビアネチンアセテートは、酸化反応を起こして様々な酸化誘導体を生成できます。
還元: この化合物は還元されてコロンビアネチンを生成できます。
置換: コロンビアネチンアセテートは置換反応に参加でき、その際、アセテート基は他の官能基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 様々な求核剤を置換反応に使用できます。
主な生成物:
酸化: コロンビアネチンアセテートの酸化誘導体。
還元: コロンビアネチン。
置換: コロンビアネチンアセテートの置換誘導体。
類似化合物との比較
Columbianetin: The parent compound of columbianetin acetate.
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: A coumarin compound with anti-inflammatory and antioxidant properties.
Uniqueness: Columbianetin acetate is unique due to its specific acetylation, which enhances its bioavailability and biological activity compared to its parent compound, columbianetin. Its ability to inhibit specific molecular targets such as MND1 also sets it apart from other similar compounds .
特性
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177755 | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23180-65-6 | |
| Record name | Columbianetin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Columbianetin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23180-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Columbianetin acetate, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is columbianetin acetate absorbed and distributed in the body?
A1: Columbianetin acetate is rapidly absorbed and widely distributed in rats after oral administration. [, ] It is primarily metabolized into columbianetin. [] Interestingly, other components in APR extract, particularly columbianetin-β-D-glucopyranoside, can increase the concentration of columbianetin in plasma. [] Studies using a Caco-2 cell monolayer model suggest that columbianetin acetate is moderately absorbed, with passive diffusion being the dominant transport mechanism. []
Q2: How is columbianetin acetate eliminated from the body?
A3: Columbianetin acetate is rapidly eliminated from plasma. [] It is mainly excreted in the feces, with only a small percentage found in urine. []
Q3: What are the known pharmacological activities of columbianetin acetate?
A4: Research indicates that columbianetin acetate possesses anti-inflammatory properties. In LPS-induced RAW 264.7 cells, it effectively inhibits the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). [] Furthermore, columbianetin acetate demonstrates potential anti-cancer activity, specifically in pancreatic cancer cells, by downregulating the expression of Meiotic nuclear divisions 1 (MND1). [] This downregulation appears to be mediated by the transcription factor E2F1. []
Q4: What is known about the distribution of columbianetin acetate in the brain?
A5: Studies show that columbianetin acetate can cross the blood-brain barrier in rats. [, ] Following oral administration of APR extract, columbianetin acetate was detected in both cerebrospinal fluid and brain tissue. [] Interestingly, it exhibits a double-peak phenomenon in its concentration-time curve, similar to its plasma pharmacokinetics. []
Q5: What analytical methods are used to study columbianetin acetate?
A5: Various analytical techniques have been employed to investigate columbianetin acetate. These include:
- **High-performance liquid chromatography (HPLC) ** coupled with ultraviolet (UV) detection [, , , ], diode-array detection (DAD) [], and mass spectrometry (MS/MS) [, , ].
- **Ultra-high-performance liquid chromatography (UPLC) ** coupled with a quadrupole mass spectrometry detector (QDA) for qualitative and quantitative profiling. []
- **Thin-layer chromatography (TLC) ** has also been used for quantitative assessment. []
Q6: What is the chemical structure of columbianetin acetate?
A7: Columbianetin acetate is a coumarin derivative. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relationship to columbianetin, which has the molecular formula C14H14O7. [] Columbianetin acetate is the acetylated form of columbianetin. Structural elucidation has been achieved through spectral analysis, including techniques like nuclear magnetic resonance (NMR) and mass spectrometry. [, ]
Q7: Does columbianetin acetate interact with drug transporters or metabolizing enzymes?
A8: While limited information is available on the specific interactions of columbianetin acetate with drug transporters and metabolizing enzymes, studies using MDCK-pHaMDR cells (an in vitro model for blood-brain barrier permeability) suggest that the transport of a related coumarin, peucedanol (also found in APR), might be affected by the P-glycoprotein (P-gp) transporter. [] Further research is needed to understand the full extent of such interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


